Hydroxyisoleucine

Catalog No.
S530390
CAS No.
55399-93-4
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyisoleucine

CAS Number

55399-93-4

Product Name

Hydroxyisoleucine

IUPAC Name

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1

InChI Key

OSCCDBFHNMXNME-YUPRTTJUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2S,3S,4R)-gamma-hydroxyisoleucine, hydroxyisoleucine

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Isomeric SMILES

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N

The exact mass of the compound Hydroxyisoleucine is 147.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Hydroxyisoleucine (4-HIL), specifically the naturally occurring (2S,3R,4S) stereoisomer, is a non-proteinogenic branched-chain amino acid isolated primarily from Trigonella foenum-graecum or produced via targeted enzymatic synthesis. In industrial and research procurement, it is highly valued as a precisely defined analytical reference standard, a chiral building block, and a specialized pharmacological tool. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, high-purity 4-HIL (≥98%) provides exact molar control for in vitro and in vivo metabolic assays. Its defining structural feature—a hydroxyl group at the C4 position of the isoleucine backbone—confers distinct biochemical properties, making it an essential material for investigating glucose-dependent metabolic pathways and standardizing commercial nutraceutical formulations [1].

Substituting pure 4-hydroxyisoleucine with standard L-isoleucine or crude fenugreek extracts fundamentally compromises experimental reproducibility and functional efficacy. L-isoleucine lacks the C4-hydroxyl modification, rendering it incapable of initiating the specific glucose-dependent insulinotropic signaling pathways characteristic of 4-HIL. Furthermore, utilizing crude fenugreek extracts introduces a complex matrix of saponins, trigonelline, and highly variable 4-HIL concentrations (often ranging from 0.1% to 0.6% in raw seeds), which confounds dose-response curves and introduces significant batch-to-batch inconsistency. For formulation and assay development, procuring the isolated, enantiopure (2S,3R,4S)-4-HIL is mandatory to eliminate matrix interference and ensure precise target engagement without the confounding effects of standard secretagogues like glibenclamide, which force insulin release independent of glucose levels [1].

Glucose-Dependent Secretion Profile vs. Conventional Sulfonylureas

A critical differentiator for 4-hydroxyisoleucine in metabolic research is its strict glucose-dependency. In isolated pancreatic islet assays, 4-HIL only potentiates insulin secretion at elevated glucose concentrations (8.3–16.7 mM). In contrast, conventional sulfonylureas like glibenclamide trigger insulin release even at basal or low glucose levels (3–5 mM), leading to severe hypoglycemic risks. This makes 4-HIL a targeted tool for developing glucose-responsive therapies without baseline interference [1].

Evidence DimensionInsulin secretion trigger threshold
Target Compound DataActive only at >8.3 mM glucose (strictly glucose-dependent)
Comparator Or BaselineGlibenclamide (Active at 3-5 mM basal glucose)
Quantified Difference0% insulinotropic activity at 3-5 mM glucose for 4-HIL, eliminating basal hypoglycemic triggers
ConditionsIn vitro isolated pancreatic islet assays

Procuring 4-HIL allows researchers to model targeted, glucose-responsive metabolic interventions without the confounding hypoglycemic artifacts caused by standard sulfonylureas.

Standardization and Purity vs. Crude Botanical Extracts

For industrial quality control and analytical workflows, pure 4-HIL (≥98% HPLC) is indispensable. Crude fenugreek seed extracts contain highly variable amounts of 4-HIL, typically ranging from 0.1% to 0.6%, alongside interfering saponins and galactomannans. Utilizing the purified compound as a reference standard eliminates matrix suppression in mass spectrometry and provides a precise calibration curve for quantifying extract enrichment, ensuring batch-to-batch consistency in commercial manufacturing [1].

Evidence DimensionAnalyte concentration and matrix interference
Target Compound Data≥98% purity, zero matrix interference
Comparator Or BaselineCrude fenugreek extract (0.1%–0.6% 4-HIL)
Quantified Difference>160-fold increase in active compound concentration and complete elimination of saponin interference
ConditionsHPLC/MS analytical quantification workflows

Procuring high-purity 4-HIL is essential for analytical laboratories to validate the quality and consistency of commercial botanical extracts without matrix-induced assay failure.

Stereochemical Specificity: (2S,3R,4S) Isomer vs. Synthetic Diastereomers

The biological efficacy of 4-hydroxyisoleucine is highly dependent on its stereochemistry. Studies comparing the natural (2S,3R,4S) isomer to synthetic mixtures and other diastereomers (such as the (2R,3R,4S) form) demonstrate that the (2S,3R,4S) configuration is the primary driver of insulinotropic activity. Procuring the specifically defined (2S,3R,4S)-4-HIL ensures maximum assay sensitivity, whereas synthetic racemic or diastereomeric mixtures exhibit significantly reduced potency and require complex, costly downstream chiral separation [1].

Evidence DimensionInsulinotropic potency and specific activity
Target Compound DataEnantiopure (2S,3R,4S) isomer provides maximal specific activity
Comparator Or BaselineSynthetic diastereomeric mixtures
Quantified DifferenceSignificant reduction in off-target binding and higher specific activity for the natural isomer
ConditionsIn vivo and in vitro insulin secretion models

Buyers must specify the (2S,3R,4S) isomer to ensure reliable biological activity and avoid the high costs of purifying crude synthetic mixtures.

Cellular Glucose Uptake Efficiency vs. L-Isoleucine

While standard L-isoleucine provides basic nutritional value, it lacks the potent signaling capabilities of 4-HIL. In skeletal muscle cell models (e.g., L6 myotubes), 4-HIL specifically stimulates glucose uptake by increasing surface GLUT4 levels via a PI3K/AKT-dependent mechanism. L-isoleucine does not trigger this pathway to the same extent, resulting in significantly lower glucose clearance at high glucose concentrations (11–22 mM). This functional divergence makes 4-HIL a specialized reagent for insulin-independent glucose transport studies[1].

Evidence DimensionGLUT4-mediated glucose uptake
Target Compound DataDose-dependent increase via PI3K/AKT activation
Comparator Or BaselineStandard L-Isoleucine
Quantified DifferenceSignificantly higher upregulation of glycolysis and glucose clearance at >11 mM glucose
ConditionsL6 myotube cell culture models

Selecting 4-HIL over standard BCAAs is critical for researchers targeting specific GLUT4 translocation and insulin-independent metabolic pathways.

Analytical Reference Standard for Botanical Quality Control

Because crude fenugreek extracts suffer from extreme natural variability, high-purity 4-HIL is procured by analytical laboratories and nutraceutical manufacturers as an essential HPLC/MS reference standard. It enables precise quantification and standardization of commercial batches, ensuring regulatory compliance and product consistency[1].

In Vitro Assays for Glucose-Dependent Insulin Secretion (GDIS)

In pharmaceutical research targeting metabolic syndrome, 4-HIL is utilized as a specialized positive control in GDIS assays. Its ability to stimulate insulin release only under hyperglycemic conditions makes it a precise benchmark compared to sulfonylureas, allowing researchers to screen novel compounds without the confounding variable of basal hypoglycemia [2].

Chiral Building Block for Peptidomimetic Synthesis

The enantiopure (2S,3R,4S) configuration of 4-HIL serves as a valuable chiral precursor in advanced organic synthesis. Medicinal chemists procure this compound to integrate the functionalized branched-chain structure into novel peptidomimetics and modified amino acid libraries, leveraging its defined stereochemistry to explore new structure-activity relationships[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

147.08954328 Da

Monoisotopic Mass

147.08954328 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4SWT01T54O

Other CAS

55399-93-4

Wikipedia

Hydroxyisoleucine

Dates

Last modified: 08-15-2023
1: Broca C, Breil V, Cruciani-Guglielmacci C, Manteghetti M, Rouault C, Derouet M, Rizkalla S, Pau B, Petit P, Ribes G, Ktorza A, Gross R, Reach G, Taouis M. Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. Am J Physiol Endocrinol Metab. 2004 Sep;287(3):E463-71. PubMed PMID: 15082420.

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